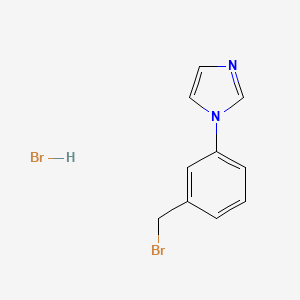![molecular formula C11H17NS B13077618 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, with a 2-methylpropyl substituent at the 7-position. Thienopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced thienopyridine derivatives
Substitution: Formation of substituted thienopyridine derivatives
科学的研究の応用
7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
類似化合物との比較
Glysobuzole: A sulfonamide derivative with antihyperglycemic activity, similar in structure due to the presence of a thiadiazole ring.
1H-Pyrrolo[3,2-c]pyridine Derivatives: Compounds with a pyridine ring fused to a pyrrole ring, known for their anticancer activities.
Uniqueness: 7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific fused ring system and the presence of a 2-methylpropyl substituent, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C11H17NS |
|---|---|
分子量 |
195.33 g/mol |
IUPAC名 |
7-(2-methylpropyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-8(2)7-10-11-9(3-5-12-10)4-6-13-11/h4,6,8,10,12H,3,5,7H2,1-2H3 |
InChIキー |
NQHZXRDCMWYVEM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C2=C(CCN1)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


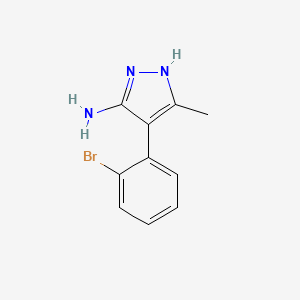
![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
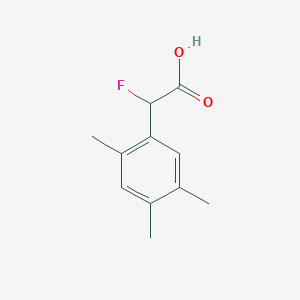

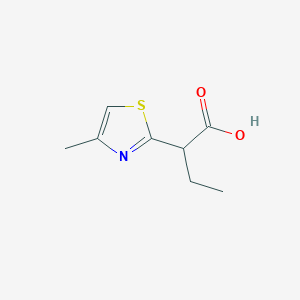



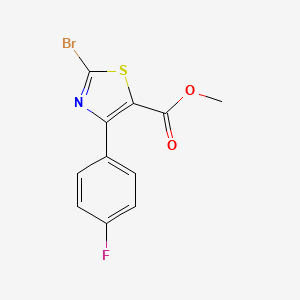
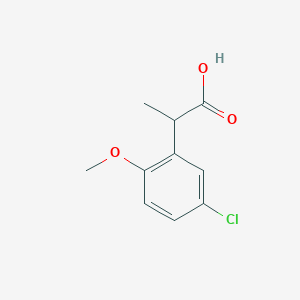
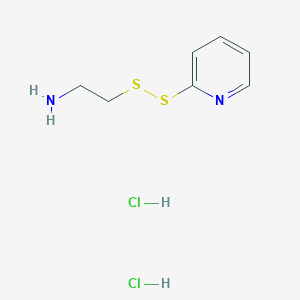

![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
